Pentylpyrazine

Flavor chemistry Sensory science Alkylpyrazine homologs

Pentylpyrazine (2-pentylpyrazine, n-amylpyrazine) is a C9 alkyl-substituted pyrazine (molecular formula C9H14N2, molecular weight 150.22). It is characterized by a logP of 2.2093 and a polar surface area of 25.78 Ų, indicating moderate lipophilicity suitable for flavor release in lipid-containing matrices.

Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
CAS No. 6303-75-9
Cat. No. B017909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentylpyrazine
CAS6303-75-9
Synonyms2-Pentylpyrazine;  (1-Pentyl)pyrazine;  Amylpyrazine;  NSC 42876; 
Molecular FormulaC₉H₁₄N₂
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCCCCC1=NC=CN=C1
InChIInChI=1S/C9H14N2/c1-2-3-4-5-9-8-10-6-7-11-9/h6-8H,2-5H2,1H3
InChIKeyKNDDHUQSPNJCKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentylpyrazine (CAS 6303-75-9) Procurement Specifications and Physicochemical Baseline


Pentylpyrazine (2-pentylpyrazine, n-amylpyrazine) is a C9 alkyl-substituted pyrazine (molecular formula C9H14N2, molecular weight 150.22) . It is characterized by a logP of 2.2093 and a polar surface area of 25.78 Ų, indicating moderate lipophilicity suitable for flavor release in lipid-containing matrices [1]. The compound exhibits a boiling point of 218.1±20.0 °C at 760 mmHg and a refractive index of 1.4900 . Among alkylpyrazines, pentylpyrazine occupies a structurally distinctive position—the pentyl side chain length (C5) corresponds to a documented odor threshold minimum in the homologous alkylpyrazine series, a property that directly impacts its potency in flavor formulations [2]. Commercially, the compound is routinely available at ≥97% purity with storage specifications requiring 2–8 °C .

Why Alkylpyrazine Substitution Cannot Be Based on Structural Similarity Alone


Alkylpyrazines sharing the same pyrazine core cannot be freely interchanged in flavor formulations due to non-linear structure-odor threshold relationships that produce potency variations exceeding three orders of magnitude within the same homologous series [1]. The odor threshold of alkylpyrazines decreases with increasing side chain length from methyl through pentyl, reaches a minimum at the pentyl substituent, and then increases again with further chain extension [2]. This threshold minimum at the pentyl position means that substituting pentylpyrazine with a shorter-chain analog (e.g., methylpyrazine, ethylpyrazine) or longer-chain analog (e.g., hexylpyrazine) will yield a compound with substantially higher odor threshold—requiring higher usage levels to achieve equivalent sensory impact [3]. Furthermore, the substitution position on the pyrazine ring dramatically alters potency: Wagner et al. demonstrated that moving an alkyl group from position 2 to position 3 or 5 can increase the odor threshold by factors exceeding 8000-fold [1]. These non-linear structure-activity relationships render generic alkylpyrazine substitution unreliable without explicit quantitative threshold data.

Pentylpyrazine Quantitative Differentiation Evidence vs. Alkylpyrazine Comparators


Odor Threshold Minimum at Pentyl Chain Length Confers Superior Flavor Potency

Masuda and Mihara (1988) systematically determined odor thresholds across the homologous series of 2-alkylpyrazines, establishing a quantitative chain length-activity relationship. The odor threshold decreases progressively with increasing carbon number in the alkyl side chain, reaching a documented minimum at the pentyl position (C5), after which it increases again with hexyl substitution [1]. This threshold minimum is maintained irrespective of additional substituents at the 3-position of the pyrazine ring [1]. Wagner et al. (1999) further corroborated this finding, demonstrating that pentyl substitution in the 2-position yields a threshold at least 2200-fold lower than that of 2-ethyl-3,5-dimethylpyrazine [2].

Flavor chemistry Sensory science Alkylpyrazine homologs

Flavor Profile Differentiation: Nutty and Roasted Character vs. Earthy and Green Alkylpyrazine Analogs

Pentylpyrazine is characterized by a distinctive nutty and roasted aroma profile that differentiates it from other alkylpyrazines with varying side chain lengths [1]. The alkyl substituent length significantly influences the tonalities of pyrazines, with pentylpyrazine contributing specifically to roasted nut, coffee, cocoa, and baked good aroma profiles [1]. In contrast, methylpyrazines and ethylpyrazines typically exhibit greener, more earthy, or raw vegetable notes [2]. In roasted coffee bean analysis via GC-MS, pentylpyrazine has been identified as a key volatile compound contributing to the overall roasted sensory experience [3]. The compound has also been identified as an aroma contributor in Chinese liquors (Wuliangye and Jiannanchun), imparting nutty, baked, and roasted notes [4].

Flavor profiling Aroma characterization Food chemistry

Lipophilicity and Partitioning Behavior Relative to Shorter-Chain Alkylpyrazines

Pentylpyrazine exhibits a logP value of 2.2093, reflecting its moderate lipophilicity conferred by the C5 alkyl side chain [1]. This logP value is substantially higher than that of methylpyrazine (logP ~0.2–0.5) and ethylpyrazine (logP ~0.7–1.0), and moderately higher than propylpyrazine and butylpyrazine [2]. The increased lipophilicity influences partitioning behavior in complex food matrices—particularly in lipid-containing systems where the compound demonstrates enhanced retention and controlled release characteristics compared to more water-soluble, shorter-chain analogs [3]. This physicochemical differentiation is relevant for formulations where flavor persistence in lipid phases (e.g., oils, fats, emulsions) is required.

Physicochemical properties Flavor release Formulation science

Pentylpyrazine Application Scenarios Based on Quantified Differentiation Evidence


Roasted Nut and Coffee Flavor Formulations Requiring High Potency Nutty Notes

Pentylpyrazine is optimally deployed in roasted nut, coffee, and cocoa flavor formulations where its nutty/roasted aroma profile [1] directly aligns with target sensory outcomes. The documented odor threshold minimum at the pentyl chain length [2] supports lower usage levels compared to other alkylpyrazines with equivalent flavor character, enabling cost-efficient formulation. GC-MS identification of pentylpyrazine as a key volatile in roasted coffee [3] further substantiates its application in coffee flavor reconstruction. Procurement considerations: Specify purity ≥97%, store at 2–8 °C per supplier specifications .

Baked Goods and Thermally Processed Foods with Lipid-Containing Matrices

The moderate lipophilicity of pentylpyrazine (logP = 2.2093) [1] supports its use in baked goods and thermally processed foods containing fats or oils, where flavor retention during baking and controlled release from lipid phases are required. The compound's formation via Maillard reactions in corn-based extruded model systems containing lipids [2] indicates its natural relevance to thermally processed cereal and snack products. The characteristic nutty and roasted aroma [3] complements the flavor profile of baked goods such as cookies, crackers, and breakfast cereals.

Alcoholic Beverage Flavor Enhancement (Fermented and Distilled Spirits)

Pentylpyrazine has been positively identified via GC-O analysis in Chinese liquors (Wuliangye and Jiannanchun), where it contributes nutty, baked, and roasted notes to the overall sensory profile [1]. This application scenario leverages the compound's documented natural occurrence in fermentation-derived alcoholic beverages. The threshold minimum at the pentyl position [2] ensures that even trace-level additions can produce perceptible flavor impact, making it suitable for premium spirit flavor enhancement where subtle nutty/roasted undertones are desired without overwhelming the base spirit character.

Flavor Research and Sensory Threshold Calibration Studies

Pentylpyrazine serves as a benchmark compound for structure-odor relationship studies of alkylpyrazines due to its position at the odor threshold minimum of the homologous series [1]. Its well-characterized threshold behavior [2] and defined physicochemical properties (logP = 2.2093, PSA = 25.78 Ų) [3] make it suitable as a calibration standard for GC-O analysis and sensory threshold determination in flavor research laboratories. The compound's documented identification in diverse food matrices (roasted coffee, baked goods, liquors) [1] further supports its utility as a reference standard for food flavor analysis.

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